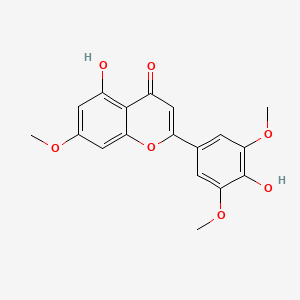

5,4'-Dihydroxy-7,3',5'-trimethoxyflavone

Description

Properties

IUPAC Name |

5-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methoxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7/c1-22-10-6-11(19)17-12(20)8-13(25-14(17)7-10)9-4-15(23-2)18(21)16(5-9)24-3/h4-8,19,21H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIKKUMIXGIDYKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C(=C3)OC)O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107316-94-9 |

Source

|

| Record name | 5,4'-Dihydroxy-7,3',5'-trimethoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107316949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,4'-DIHYDROXY-7,3',5'-TRIMETHOXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A27NFM7JDA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

7-O-methyltricin in Phyllostachys edulis: A Comprehensive Guide to its Natural Sourcing, Biosynthesis, and Analysis

An In-Depth Technical Guide for Drug Development Professionals, Researchers, and Scientists

Abstract

7-O-methyltricin, a methylated flavone, is a specialized plant metabolite with significant therapeutic potential. As a derivative of tricin, it belongs to a class of compounds known for their roles in plant defense and human health. This technical guide provides an in-depth exploration of Phyllostachys edulis (Moso bamboo) as a principal natural source of 7-O-methyltricin. We will detail the biosynthetic pathway leading to tricin and its derivatives in grasses, present field-proven protocols for extraction and purification, and describe robust analytical methodologies for quantification and characterization. This document is intended to serve as a foundational resource for researchers and drug development professionals seeking to harness this promising natural product.

Introduction: The Significance of 7-O-methyltricin

Flavonoids are a vast group of polyphenolic secondary metabolites ubiquitous in the plant kingdom.[1] Their O-methylated derivatives often exhibit enhanced metabolic stability and improved bioavailability compared to their non-methylated parent compounds, making them attractive candidates for pharmaceutical development.[2] 7-O-methyltricin is an O-methylated flavone derived from tricin (5,7,4'-trihydroxy-3',5'-dimethoxyflavone).[3] Tricin itself has garnered considerable attention for its role as a unique lignin monomer in grasses and its potential as a cancer chemopreventive agent.[1][4] Its methylated derivatives, such as 7-O-methyltricin, are being investigated for a range of pharmacological activities, building upon the diverse bioactivities of methylated flavonoids which include anticancer, anti-inflammatory, and antioxidant effects.[2][5]

Phyllostachys edulis, commonly known as Moso bamboo, is a giant timber bamboo native to China and Taiwan.[6][7] It is a well-documented source of various bioactive flavonoids, including tricin and 7-O-methyltricin, primarily concentrated in its leaves.[3][6][8] This guide focuses exclusively on P. edulis as a sustainable and abundant natural reservoir for this valuable compound.

Biosynthesis of Tricin and its Derivatives in Grasses

Understanding the biosynthetic pathway is critical for optimizing cultivation and extraction strategies. The pathway to tricin is a specialized branch of the well-established flavonoid biosynthetic pathway. While research has focused on model grasses like rice (Oryza sativa), the enzymatic steps are highly conserved and provide a robust model for P. edulis.[9]

The pathway initiates from the general phenylpropanoid pathway, leading to the flavanone naringenin. Key enzymatic steps then convert naringenin into the tricin backbone.

Core Biosynthetic Steps:

-

Flavone Nucleus Formation: The flavanone naringenin is converted to apigenin, and eriodictyol is converted to luteolin. In grasses, this is primarily catalyzed by a membrane-bound cytochrome P450 enzyme, Flavone Synthase II (FNSII) .[1][10]

-

Hydroxylation Events: The B-ring of the flavone nucleus undergoes sequential hydroxylations. In rice, a single bifunctional enzyme, CYP75B4 (Apigenin 3'-hydroxylase/Chrysoeriol 5'-hydroxylase) , is responsible for both the 3'- and 5'-hydroxylation steps, converting apigenin to luteolin and then chrysoeriol to selgin.[9]

-

O-Methylation: The final steps involve the characteristic methylation of the B-ring. O-methyltransferases (OMTs) , such as Caffeic acid O-methyltransferases (COMT) and 5-hydroxyconiferaldehyde O-methyltransferases (CAldOMT), catalyze the methylation at the 3' and 5' positions to produce tricin.[1][10] The formation of 7-O-methyltricin would require a subsequent methylation event on the A-ring, catalyzed by a specific flavonoid 7-O-methyltransferase.

Extraction and Purification Workflow

The successful isolation of 7-O-methyltricin from P. edulis leaves requires a multi-step process designed to efficiently extract flavonoids while systematically removing impurities. The causality behind this workflow is to first use a polar solvent to extract a broad range of flavonoids, followed by chromatographic steps that separate compounds based on their polarity and molecular properties.

Step-by-Step Experimental Protocol

Step 1: Raw Material Preparation

-

Action: Harvest fresh, healthy leaves of P. edulis. Wash them with deionized water to remove surface contaminants.

-

Rationale: Using healthy, clean leaves ensures a higher quality starting material and reduces potential interference from environmental contaminants or degraded plant matter.

-

Procedure: Air-dry the leaves in a shaded, well-ventilated area or use a lyophilizer. Once completely dry, grind the leaves into a fine powder (e.g., 40-60 mesh) to maximize the surface area for extraction.

Step 2: Solvent Extraction

-

Action: Perform a solid-liquid extraction using aqueous ethanol.

-

Rationale: An ethanol-water mixture is a highly effective solvent for extracting a wide range of semi-polar compounds like flavonoids. It is also relatively non-toxic and easy to remove post-extraction.[4]

-

Procedure:

-

Macerate the dried bamboo leaf powder in 70-80% aqueous ethanol (v/v) at a solid-to-liquid ratio of 1:15 (w/v).

-

Extract using ultrasonication for 45-60 minutes at a controlled temperature (e.g., 50°C).

-

Separate the extract from the solid residue by vacuum filtration.

-

Repeat the extraction process on the residue two more times to ensure maximum yield.

-

Pool the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Step 3: Preliminary Purification by Macroporous Resin Chromatography

-

Action: Fractionate the crude extract using a macroporous adsorption resin column.

-

Rationale: This step removes highly polar compounds like sugars and salts, as well as non-polar lipids and chlorophyll, enriching the flavonoid content. Polystyrene resins (e.g., AB-8) are effective for this purpose.[4]

-

Procedure:

-

Dissolve the crude extract in a small volume of deionized water.

-

Load the solution onto a pre-equilibrated AB-8 resin column.

-

Wash the column with several column volumes of deionized water to elute impurities.

-

Elute the flavonoid-rich fraction with 70-90% ethanol.

-

Collect the eluate and concentrate it to dryness.

-

Step 4: High-Purity Isolation by Preparative HPLC

-

Action: Isolate 7-O-methyltricin using preparative High-Performance Liquid Chromatography (HPLC).

-

Rationale: Preparative HPLC provides high-resolution separation, allowing for the isolation of individual compounds from the enriched fraction with high purity.

-

Procedure:

-

Dissolve the enriched fraction in a suitable solvent (e.g., methanol).

-

Inject the solution onto a preparative C18 column.

-

Elute using a gradient of acetonitrile and water (often with a small amount of acid like acetic or formic acid to improve peak shape). A method similar to that for tricin preparation can be adapted.[4]

-

Monitor the elution profile with a UV-Vis detector (flavonoids typically absorb around 330-350 nm).

-

Collect the fractions corresponding to the 7-O-methyltricin peak, guided by analytical HPLC analysis of the fractions.

-

Combine the pure fractions and remove the solvent to yield the purified compound.

-

Analytical Characterization and Quantification

Accurate analysis is paramount for quality control and research purposes. A combination of chromatographic and spectroscopic techniques is required for unambiguous identification and precise quantification.

Quantification by HPLC and LC-MS/MS

High-Performance Liquid Chromatography coupled with a Diode Array Detector (HPLC-DAD) or Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for analyzing flavonoids in plant extracts.[8] LC-MS/MS offers superior sensitivity and selectivity, making it ideal for complex matrices.

| Parameter | HPLC-DAD Specification | LC-MS/MS Specification | Rationale |

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm) | C18 columns provide excellent retention and separation for semi-polar flavonoids. |

| Mobile Phase | A: Acetonitrile; B: Water with 0.8% Acetic Acid | A: Acetonitrile; B: Water with 0.1% Formic Acid | A gradient elution is necessary to resolve the complex mixture of compounds in the extract. Acid improves peak shape and ionization efficiency.[11] |

| Flow Rate | 1.0 mL/min | 0.8 mL/min (with split for MS) | Standard flow rates for analytical columns ensuring good separation efficiency. |

| Detection | DAD at 335-350 nm | ESI in Negative Ion Mode; Multiple Reaction Monitoring (MRM) | DAD allows for spectral confirmation. Negative ion ESI is highly effective for flavonoids. MRM provides high selectivity and sensitivity for quantification.[8] |

| Column Temp. | 25-40 °C | 40 °C | Temperature control ensures reproducible retention times.[8][11] |

Structural Confirmation

While chromatographic methods can provide tentative identification based on retention time and UV spectra, definitive structural elucidation requires spectroscopic analysis of the purified compound.

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, which is crucial for identifying the core structure and the position of substituents.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for determining the precise arrangement of atoms in the molecule, confirming the flavone backbone and the exact location of the methyl group at the 7-position.[4]

Quantitative Data and Distribution

While comprehensive studies on the precise distribution of 7-O-methyltricin in different parts of P. edulis are limited, existing research on flavonoids in bamboo provides valuable insights. The leaves are consistently identified as the primary repository for these compounds.

| Compound Class / Specific Compound | Plant Part | Concentration / Yield | Method | Reference |

| Total Flavonoids | Leaves (P. edulis) | 4037.33 mg/kg | LC-MS/MS | [8] |

| Tricin | Leaves (General bamboo) | 3.09 g from 174 g crude fraction | Prep-HPLC | [4] |

| Other Flavonoids (e.g., Orientin, Isoorientin) | Leaves (P. pubescens) | Varies significantly among cultivars | RP-HPLC | [11] |

| Lignin | Culm (Inner/Middle/Outer) | 17.7% - 22.6% | Acid Hydrolysis | [12] |

The data indicates that leaves are the logical and high-yield source for flavonoid extraction. The significant lignin content in the culm, which incorporates tricin, suggests that while tricin is present, its extraction from the lignocellulosic matrix is far more challenging than from the leaves.[12][13]

Conclusion and Future Directions

Phyllostachys edulis stands out as a robust and sustainable natural source of 7-O-methyltricin. This guide has outlined the biochemical basis for its presence, provided a detailed, replicable workflow for its extraction and purification, and described the analytical methods necessary for its rigorous characterization. The provided protocols and rationale are designed to empower researchers and drug development professionals to efficiently isolate and study this promising bioactive compound.

Future research should focus on:

-

Quantifying 7-O-methyltricin content across different P. edulis cultivars, growth stages, and tissues to optimize sourcing.

-

Elucidating the specific O-methyltransferase responsible for the 7-O-methylation step.

-

Conducting further pharmacological studies to fully explore the therapeutic potential of purified 7-O-methyltricin.

References

-

Lam, P. Y., et al. (2021). Tricin Biosynthesis and Bioengineering. Frontiers in Plant Science, 12, 723332. [Link]

-

Lam, P. Y., et al. (2021). Tricin Biosynthesis and Bioengineering. PMC - NIH. [Link]

-

Various Authors. (2021). Current understanding on tricin biosynthetic pathway in grasses. ResearchGate. [Link]

-

Various Authors. (n.d.). Tricin Biosynthesis and Bioengineering. BioKB. [Link]

-

Lam, P. Y. (2020). Biosynthesis and bioengineering of flavonolignin (tricin-lignins): a unique cell wall component in grass biomass. Journal of Wood Science, 66(1), 69. [Link]

-

Wikipedia. (n.d.). Phyllostachys edulis. [Link]

-

Li, Y., et al. (2013). [Determination of seven pesticide residues in bamboo shoots by high performance liquid chromatography-tandem mass spectrometry coupled with solid-phase extraction]. Se Pu, 31(2), 158-62. [Link]

-

Zhang, Y., et al. (2007). Separation and purification of tricin from an antioxidant product derived from bamboo leaves. Journal of Agricultural and Food Chemistry, 55(25), 10064-9. [Link]

-

Jin, Y., et al. (2011). Simultaneous determination of seven effective constituents in the leaves of bamboo by reversed phase high performance liquid chr. Academic Journals. [Link]

-

Various Authors. (n.d.). Molecular structures of tricin and 7-O-methyl-tricin (7 MT), two compounds isolated from BEX. ResearchGate. [Link]

-

Jin, Y., et al. (2011). Simultaneous determination of seven effective constituents in the leaves of bamboo by reversed phase high performance liquid chromatography (RP-HPLC). Semantic Scholar. [Link]

-

Yang, H., et al. (2021). Simultaneous determination of flavonoids from bamboo leaf extracts using liquid chromatography-tandem mass spectrometry. Journal of the Korean Society for Applied Biological Chemistry, 64(4), 481-490. [Link]

-

Pinto, P. C. R., et al. (2024). Structural and Chemical Analysis of three regions in Bamboo (Phyllostachys edulis). Advances in Bamboo Science, 7, 100070. [Link]

-

BioCrick. (n.d.). Natural Products isolated from Phyllostachys edulis. [Link]

-

Bamboo Import. (2020). Phyllostachys edulis - Moso Bamboo. [Link]

-

Pinto, P. C. R., et al. (2024). Structural and Chemical Analysis of Three Regions of Bamboo (Phyllostachys Edulis). PMC - NIH. [Link]

-

Wang, Y., et al. (2024). Unveiling the Biological Function of Phyllostachys edulis FBA6 (PeFBA6) through the Identification of the Fructose-1,6-Bisphosphate Aldolase Gene. MDPI. [Link]

-

Gorniak, I., et al. (2022). The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review. PMC - NIH. [Link]

-

Chen, X., et al. (2022). Photosynthesis, Phytohormone Signaling and Sugar Catabolism in the Culm Sheaths of Phyllostachys edulis. MDPI. [Link]

-

Various Authors. (n.d.). Anticancer effects of 7,3′-di-O-methyltaxifolin, 3. ResearchGate. [Link]

-

Song, X., et al. (2023). Sources of carbon supporting the fast growth of developing immature moso bamboo (Phyllostachys edulis) culms. PMC - NIH. [Link]

-

Sharma, A., et al. (2022). Bioactive Chemical Constituents and Pharmacological Activities of Ponciri Fructus. MDPI. [Link]

-

Pinto, P. C. R., et al. (2024). Structural and Chemical Analysis of Three Regions of Bamboo (Phyllostachys Edulis). Semantic Scholar. [Link]

-

Le, T. H., et al. (2019). Phytochemistry, Pharmacological Activities, Toxicity and Clinical Application of Momordica cochinchinensis. Current Pharmaceutical Design, 25(6), 715-728. [Link]

-

Gorniak, I., et al. (2022). (PDF) Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review. ResearchGate. [Link]

-

Zhang, H., et al. (2022). Morphological, Chemical, and Physical–Mechanical Properties of a Clumping Bamboo (Thyrsostachys oliveri) for Construction Applications. MDPI. [Link]

Sources

- 1. Tricin Biosynthesis and Bioengineering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Separation and purification of tricin from an antioxidant product derived from bamboo leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phyllostachys edulis - Wikipedia [en.wikipedia.org]

- 7. Phyllostachys edulis - Moso Bamboo [guaduabamboo.com]

- 8. d-nb.info [d-nb.info]

- 9. rish.kyoto-u.ac.jp [rish.kyoto-u.ac.jp]

- 10. Frontiers | Tricin Biosynthesis and Bioengineering [frontiersin.org]

- 11. academicjournals.org [academicjournals.org]

- 12. Structural and Chemical Analysis of Three Regions of Bamboo (Phyllostachys Edulis) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

7-O-Methyltricin (7-MT): Mechanistic Profile & Experimental Validation Guide

Topic: 7-O-Methyltricin (7-MT) Flavonoid: Anti-Inflammatory Mechanism & Experimental Framework Content Type: Technical Guide / Whitepaper Audience: Drug Discovery Scientists, Phytochemists, and Immunologists.

Executive Summary & Molecular Identity

7-O-Methyltricin (7-MT) is a bioactive O-methylated flavone primarily isolated from Phyllostachys edulis (Moso bamboo) and Medicago sativa. While structurally similar to its parent compound Tricin , the methylation at the C-7 position significantly alters its lipophilicity and potency.

In the context of inflammation, 7-MT is distinct for its high-affinity suppression of Monocyte Chemoattractant Protein-1 (MCP-1/CCL2) , a key chemokine in metabolic inflammation and macrophage infiltration. Unlike broad-spectrum COX-2 inhibitors, 7-MT functions via a dual-transcription factor blockade , desynchronizing the nuclear translocation of NF-κB and AP-1 .

Molecular Specifications

-

IUPAC Name: 5,4'-dihydroxy-3',5',7-trimethoxyflavone

-

Common Abbreviation: 7-MT

-

Key Structural Feature: C-7 O-methylation (differentiates from Tricin).[1][2]

-

Primary Therapeutic Target: Metabolic Inflammation (Adipose tissue macrophage infiltration).

Mechanistic Core: The "Dual-Brake" Action

7-MT does not merely "dampen" inflammation; it kinetically disrupts the transcriptional machinery required for cytokine storms.

The NF-κB/AP-1 Desynchronization

Standard flavonoids often inhibit IKK phosphorylation. 7-MT exhibits a more complex temporal regulation:

-

NF-κB Phase (Early Inhibition): 7-MT blocks the nuclear translocation of the p65 subunit. This effect is maximal at 4 hours post-stimulation, preventing the "first wave" of cytokine gene transcription.

-

AP-1 Phase (Sustained Inhibition): Unlike transient inhibitors, 7-MT exerts a prolonged suppression of phospho-c-Jun (a component of AP-1). While c-Fos inhibition is transient, the suppression of c-Jun persists (>8 hours), effectively "muting" the AP-1 promoter sites on the MCP-1 gene.

The Upstream Trigger: FFA-TLR4 Axis

In metabolic models (e.g., obesity-induced inflammation), Free Fatty Acids (FFAs) like Palmitic Acid (PA) activate TLR4 . 7-MT acts downstream of the receptor but upstream of nuclear transcription, likely interfering with the MAPK signaling cascades (JNK/ERK) that phosphorylate c-Jun.

Visualization: Signaling Pathway

The following diagram illustrates the specific intervention points of 7-MT within the Palmitic Acid-induced inflammatory cascade.

Caption: 7-MT disrupts the inflammatory loop by desynchronizing NF-κB and AP-1 nuclear translocation.

Experimental Protocols (Field-Proven)

To validate the mechanism of 7-MT, one cannot simply add the compound to cells. The preparation of the inflammatory stimulus (Palmitic Acid) is the most common point of failure.

Critical Reagent Prep: BSA-Conjugated Palmitic Acid

Free Fatty Acids are insoluble in aqueous media and cytotoxic if not chaperoned by albumin.

-

Goal: Create a 5 mM Palmitic Acid (PA) / 10% BSA stock.

-

Protocol:

-

Solubilization: Dissolve PA in 0.1 M NaOH at 70°C. Vortex until clear.

-

BSA Prep: Dissolve fatty-acid-free BSA (10% w/v) in DMEM (or RPMI) at 55°C.

-

Conjugation: Add the PA solution dropwise to the warm BSA solution while vortexing.

-

Validation: The final molar ratio of PA:BSA should be approximately 6:1. Filter sterilize (0.22 µm) immediately.

-

Control: Prepare a Vehicle Control using NaOH/BSA without PA.

-

Cell Model & Treatment Workflow

Cell Line: 3T3-L1 Adipocytes (differentiated) or RAW264.7 Macrophages. Experimental Design:

| Step | Action | Critical Note |

| 1. Seeding | Seed cells in 6-well plates (1x10^6 cells/well). | Allow 24h attachment. |

| 2. Pre-treatment | Add 7-MT (10–50 µM) for 1 hour. | Dissolve 7-MT in DMSO; keep final DMSO <0.1%. |

| 3. Induction | Add BSA-PA (Final conc: 500 µM). | Do not wash off 7-MT; co-incubate. |

| 4. Lysis (Timecourse) | Harvest at 2h, 4h, 8h .[1] | Timing is critical to catch the NF-κB/AP-1 phase shift. |

Readout: Nuclear Fractionation Western Blot

To prove 7-MT works via translocation blockade rather than just expression downregulation, you must separate nuclei.

-

Lysis: Use a hypotonic buffer (HEPES/KCl/MgCl2) + NP-40 to lyse plasma membranes. Spin 800xg.

-

Supernatant: Cytosolic Fraction (Save for IκBα analysis).

-

Pellet: Resuspend in hypertonic buffer (high salt) to extract Nuclear Fraction.

-

Blot Targets:

-

Nuclear: p65, p-c-Jun (Loading Control: Lamin B1 or TBP).

-

Cytosolic: IκBα, Tubulin/GAPDH.

-

Comparative Efficacy Data

The following data summarizes the potency of 7-MT compared to its parent compound, Tricin, in inhibiting MCP-1 secretion in PA-stimulated cells.

| Compound | IC50 (µM) | Potency Factor | Mechanism Highlight |

| Tricin | 68 µM | 1.0x | Moderate NF-κB inhibition |

| 7-MT | 20 µM | 3.4x | Strong AP-1 & NF-κB blockade |

| Dexamethasone | ~1-5 µM | High | (Positive Control - Steroid) |

Data Interpretation: 7-MT is approximately 3.4 times more potent than Tricin. This increased potency is attributed to the O-methylation at C-7, which likely enhances cellular uptake and metabolic stability compared to the free hydroxyl group in Tricin.

References

-

Van, K., et al. (2012). "Phyllostachys edulis Compounds Inhibit Palmitic Acid-Induced Monocyte Chemoattractant Protein 1 (MCP-1) Production." PLOS ONE, 7(9), e45082.

- Seki, T., et al. (2010). "Tricin, an anti-inflammatory component of bamboo leaves." Journal of Agricultural and Food Chemistry. Relevance: Establishes the baseline activity of the parent compound, Tricin.

- Shi, H., et al. (2006). "TLR4 links innate immunity and fatty acid-induced insulin resistance." Journal of Clinical Investigation.

- Nguyen, M.T., et al. (2017). "Anti-inflammatory effect of 7-O-methyl-luteolin." International Immunopharmacology.

Sources

Methodological & Application

Topic: A Robust and Validated HPLC Method for the Analysis of 5,4'-dihydroxy-7,3',5'-trimethoxyflavone

An Application Note from the Desk of a Senior Application Scientist

This document provides a comprehensive, scientifically-grounded protocol for the separation and quantification of 5,4'-dihydroxy-7,3',5'-trimethoxyflavone using reverse-phase high-performance liquid chromatography (RP-HPLC). Designed for researchers, analytical scientists, and professionals in drug development, this guide moves beyond a simple list of steps to explain the causality behind critical methodological choices, ensuring a deeper understanding and successful implementation.

Foundational Principles: Method Rationale and Analyte Chemistry

A successful analytical method is built upon a fundamental understanding of the analyte's chemical nature and its interaction with the chromatographic system.

Analyte Characteristics: 5,4'-dihydroxy-7,3',5'-trimethoxyflavone

5,4'-dihydroxy-7,3',5'-trimethoxyflavone is an O-methylated flavone with a molecular formula of C18H16O7 and a molecular weight of approximately 344.3 g/mol .[1][2] Its structure, featuring a flavone backbone with two hydroxyl (-OH) groups and three methoxy (-OCH3) groups, defines its chromatographic behavior.[1] The hydroxyl groups impart polarity and are weakly acidic, while the methoxy groups and the core aromatic structure contribute to its hydrophobicity. This amphipathic nature makes it an ideal candidate for reverse-phase chromatography.

Flavonoids are known to exhibit strong ultraviolet (UV) absorbance due to their conjugated phenolic structures. Their spectra typically show two major absorption bands: Band I, associated with the B-ring, and Band II, from the A-ring benzoyl system.[3] For flavones, Band I is generally observed in the 310-350 nm range, while Band II appears between 250-290 nm.[3][4] A diode-array detector (DAD) is therefore highly recommended to monitor multiple wavelengths, confirm peak purity, and select the optimal wavelength for quantification.

Chromatographic Strategy: The "Why" Behind the Choices

-

Stationary Phase: An octadecyl-silica (C18) column is the stationary phase of choice.[5][6] The non-polar C18 alkyl chains provide a hydrophobic surface that interacts with the flavone's backbone and methoxy groups, leading to effective retention and separation from more polar matrix components.

-

Mobile Phase: A gradient elution with a binary solvent system is employed for optimal resolution.

-

Aqueous Component (Solvent A): HPLC-grade water with a small amount of acid, such as 0.1% formic acid. The addition of acid is a critical step. It suppresses the ionization of the phenolic hydroxyl groups on the flavone.[7] In an un-ionized state, the analyte is more hydrophobic, leading to more consistent retention, sharper peaks, and improved peak symmetry.

-

Organic Component (Solvent B): Acetonitrile is selected as the organic modifier. Its low viscosity reduces system backpressure, and its UV transparency at the required wavelengths is superior to methanol. While methanol can be used, acetonitrile often yields sharper peaks and better resolution for flavonoids.[8]

-

-

Gradient Elution: A gradient program, which gradually increases the percentage of the organic solvent (acetonitrile), is necessary. This approach ensures that more polar compounds elute early in the run, while providing sufficient organic strength to elute the moderately non-polar 5,4'-dihydroxy-7,3',5'-trimethoxyflavone with a good peak shape and in a reasonable timeframe.

-

Column Temperature: Maintaining a constant, elevated column temperature (e.g., 35 °C) is crucial for reproducibility.[5][9] It reduces mobile phase viscosity, improves peak efficiency, and ensures stable retention times from one injection to the next.

Detailed Analytical Protocol

This protocol is designed as a self-validating system. Adherence to the system suitability tests outlined below is essential for ensuring the trustworthiness of the results.

Instrumentation and Materials

| Component | Specification |

| HPLC System | Quaternary or Binary Pump, Autosampler, Column Thermostat, Diode Array Detector (DAD) |

| Analytical Column | Reverse-Phase C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Thermo Scientific Hypersil) |

| Reference Standard | 5,4'-dihydroxy-7,3',5'-trimethoxyflavone (≥98% purity) |

| Solvents | HPLC Grade Acetonitrile, HPLC Grade Water, Methanol (for standard preparation) |

| Acid | Formic Acid (≥98%) |

| Filters | 0.45 µm or 0.22 µm PTFE Syringe Filters for sample clarification[10] |

Preparation of Solutions

-

Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 999 mL of HPLC grade water. Degas thoroughly using sonication or vacuum filtration.

-

Mobile Phase B (Organic): Acetonitrile. Degas thoroughly.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol. This solution should be stored at 4°C, protected from light.

-

Calibration Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with methanol.

Chromatographic Conditions

| Parameter | Setting |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 35 °C[5][9] |

| Detection | DAD, monitor 275 nm and 340 nm. Use the wavelength with the highest response and selectivity for quantification. |

| Gradient Program | Time (min) |

| 0.0 | |

| 20.0 | |

| 25.0 | |

| 25.1 | |

| 30.0 |

Sample Preparation (General Guideline for Plant Extracts)

Effective sample preparation is critical for accurate analysis and longevity of the HPLC column.[11]

-

Extraction: Weigh approximately 1 gram of dried, powdered plant material. Extract with 20 mL of methanol using sonication for 30 minutes.[12][13]

-

Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes to pellet solid debris.

-

Filtration: Carefully filter the supernatant through a 0.45 µm PTFE syringe filter directly into an HPLC vial.[10]

-

Dilution: If the concentration of the analyte is expected to be high, dilute the filtered sample with methanol to fall within the linear range of the calibration curve.

System Validation and Quality Control

System Suitability Testing (SST)

Before initiating any analysis, the system's performance must be verified. Inject a mid-concentration standard (e.g., 25 µg/mL) five times and evaluate the following parameters.

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry) | ≤ 1.5 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |

| RSD of Retention Time | ≤ 1.0% |

Method Validation

For application in regulated environments, the method must be validated according to ICH guidelines. This includes establishing:

-

Specificity: Demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank matrix.

-

Linearity: A calibration curve should be constructed with at least five concentration levels. The correlation coefficient (r²) must be ≥ 0.999.[9]

-

Accuracy & Precision: Assessed through recovery studies of spiked matrix samples and by calculating the RSD over multiple preparations and injections (repeatability and intermediate precision).[9]

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations that can be reliably detected and quantified, respectively.

Visualization of the Analytical Workflow

The following diagram outlines the complete process from sample handling to final data output.

Caption: A logical workflow for the HPLC analysis of 5,4'-dihydroxy-7,3',5'-trimethoxyflavone.

Troubleshooting Guide

| Problem | Common Cause(s) | Recommended Solution(s) |

| Peak Fronting/Tailing | Column overload; inappropriate sample solvent; column degradation; insufficient mobile phase acidity. | Dilute sample; dissolve sample in initial mobile phase; replace column; ensure mobile phase pH is low enough to suppress ionization. |

| Split Peaks | Clogged column inlet frit; column void; partially blocked injector. | Reverse-flush column (if permitted by manufacturer); replace column; perform injector maintenance and flushing routines. |

| Baseline Drift | Insufficient column equilibration; contaminated mobile phase; fluctuating column temperature; failing detector lamp. | Extend equilibration time; prepare fresh mobile phase from high-purity reagents; verify column oven stability; check lamp energy and replace if low. |

| Retention Time Shift | Change in mobile phase composition; pump malfunction (improper mixing or flow rate); column temperature drift. | Prepare mobile phase carefully; prime and purge pump channels; ensure column oven is stable at the set temperature. |

References

-

Manthey, J. A., & Buslig, B. S. (2003). HPLC-MS ANALYSIS OF METHOXYLATED FLAVANONES IN ORANGE OIL RESIDUE. Proc. Fla. State Hort. Soc., 116, 410-413. Available at: [Link]

-

de Souza, L. P., et al. (2012). Development and validation of a HPLC method for the quantification of three flavonoids in a crude extract of Dimorphandra gardneriana. Revista Brasileira de Farmacognosia, 22(1), 58-65. Available at: [Link]

-

K, M., et al. (2016). Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. Pharmacognosy Magazine, 12(47), 239-243. Available at: [Link]

-

Al-Badr, A. A., et al. (2023). Process Development and Validation of Reverse-Phase High-Performance Liquid Chromatography Method for Simultaneous Quantification of Quercetin, Thymoquinone, and Pterostilbene. Molecules, 28(3), 1210. Available at: [Link]

-

Grube, M., et al. (2021). Reversed-Phase HPLC Characterization and Quantification and Antioxidant Capacity of the Phenolic Acids and Flavonoids Extracted From Eight Varieties of Sorghum Grown in Austria. Frontiers in Nutrition, 8, 762288. Available at: [Link]

-

Gaydou, E. M., et al. (1996). C18 solid-phase isolation and high-performance liquid chromatography/ultraviolet diode array determination of fully methoxylated flavones in citrus juices. Journal of Chromatography A, 727(2), 233-243. Available at: [Link]

-

Sendra, J. M., et al. (1996). C18 Solid-Phase Isolation and High-Performance Liquid Chromatography/Ultraviolet Diode Array Determination of Fully Methoxylated Flavones in Citrus Juices. Journal of Chromatographic Science, 34(6), 269-275. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 15222911, 5,4'-Dihydroxy-7,3',5'-trimethoxyflavone. Retrieved February 21, 2026, from [Link].

-

Ashokkumar, K., et al. (2013). Reverse phase-high performance liquid chromatography-diode array detector (RP-HPLC-DAD) analysis of flavonoids profile. Journal of Medicinal Plants Research, 7(47), 3392-3399. Available at: [Link]

-

Liu, H., et al. (2021). HPLC chromatograms of methylation of flavonols, flavones,... [Diagram]. ResearchGate. Available at: [Link]

-

precisionFDA (n.d.). 5,4'-DIHYDROXY-7,3',5'-TRIMETHOXYFLAVONE. Retrieved February 21, 2026, from [Link].

-

Cuyckens, F., & Claeys, M. (2007). Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS. Molecules, 12(3), 577-585. Available at: [Link]

-

Ravanel, S., et al. (1998). HPLC analysis of flavonoids in Eupatorium littorale. Journal of the Brazilian Chemical Society, 9(5), 449-452. Available at: [Link]

-

A. (2024). Mastering Sample Preparation: Techniques for HPLC Analysis of Plant Extracts. LinkedIn. Available at: [Link]

-

Chakit, M. (2024). How to perform quantitative analysis of plant samples for flavonoids? ResearchGate. Available at: [Link]

-

Karimi, E., et al. (2023). Quantitative HPLC analysis of flavonoids and evaluation of antioxidant activity in two organs of Salvia tebesana Bunge. Journal of Medicinal Plants, 22(87), 46-60. Available at: [Link]

-

Chemsrc (n.d.). 5-Hydroxy-3',4',7-trimethoxyflavone. Retrieved February 21, 2026, from [Link].

-

Seal, T. (2016). Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic acid in four different solvent extracts of two wild edible leaves, Sonchus arvensis and Oenanthe linearis of North-Eastern India. Journal of Applied Pharmaceutical Science, 6(2), 157-166. Available at: [Link]

-

Mabry, T. J., et al. (1970). The Ultraviolet Spectra of Flavones and Flavonols. Scribd. Available at: [Link]

Sources

- 1. 5,4'-Dihydroxy-7,3',5'-trimethoxyflavone | C18H16O7 | CID 15222911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. scribd.com [scribd.com]

- 4. mdpi.com [mdpi.com]

- 5. phcog.com [phcog.com]

- 6. academicjournals.org [academicjournals.org]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. C18 solid-phase isolation and high-performance liquid chromatography/ultraviolet diode array determination of fully methoxylated flavones in citrus juices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Reversed-Phase HPLC Characterization and Quantification and Antioxidant Capacity of the Phenolic Acids and Flavonoids Extracted From Eight Varieties of Sorghum Grown in Austria [frontiersin.org]

- 11. Mastering Sample Preparation: Techniques for HPLC Analysis of Plant Extracts [greenskybio.com]

- 12. researchgate.net [researchgate.net]

- 13. jmp.ir [jmp.ir]

Cytometric bead array protocol for 7-MT anti-inflammatory testing

Application Note & Protocol

Multiplex Profiling of 7-MT Anti-Inflammatory Activity Using a Cytometric Bead Array

Abstract

The development of novel anti-inflammatory therapeutics requires robust and efficient methods for quantifying immune responses. The Cytometric Bead Array (CBA) is a powerful, high-throughput technique that enables the simultaneous measurement of multiple cytokines from a single small-volume sample. This document provides a detailed protocol for utilizing a CBA to assess the anti-inflammatory properties of 7-Methoxy-2-(trifluoromethyl)-9H-xanthen-9-one (7-MT), a novel compound of interest. We will detail the experimental design, from cell culture stimulation to data acquisition and analysis, explaining the scientific rationale behind each step to ensure data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals engaged in immunology and pharmacology research.

Introduction: The Power of Multiplexing in Inflammation Research

Chronic inflammation is a hallmark of numerous diseases, driven by a complex interplay of signaling molecules known as cytokines. Traditional methods for measuring cytokines, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are typically limited to analyzing a single analyte per sample. This "one-at-a-time" approach is often labor-intensive, requires larger sample volumes, and fails to capture the intricate network of cytokine interactions that define an inflammatory response.

The Cytometric Bead Array (CBA) overcomes these limitations by employing a flow cytometry-based immunoassay. The core of the CBA technology lies in a series of spectrally distinct bead populations. Each bead population is coated with a capture antibody specific for a single cytokine. When these beads are incubated with a sample, the cytokines present are captured. A fluorescently labeled detection antibody (phycoerythrin, or PE) is then added, forming a "sandwich" complex on the bead surface. The resulting fluorescence intensity of the PE on each bead is proportional to the concentration of the specific cytokine. By analyzing the distinct spectral address of each bead and its associated PE fluorescence, a flow cytometer can simultaneously quantify multiple cytokines in a single well.

This multiplexing capability is particularly advantageous for screening compounds like 7-MT, as it provides a comprehensive "cytokine signature" of the compound's effect, offering deeper insights into its mechanism of action.

Experimental Design: Unveiling the Anti-Inflammatory Profile of 7-MT

A well-designed experiment is critical for obtaining meaningful and reproducible results. This section outlines the key considerations for assessing the anti-inflammatory potential of 7-MT.

Cellular Model and Inflammatory Challenge

To evaluate an anti-inflammatory agent, a pro-inflammatory state must first be induced in a relevant cell model. Human Peripheral Blood Mononuclear Cells (PBMCs) or macrophage-like cell lines (e.g., THP-1 differentiated with PMA) are excellent choices as they are key producers of inflammatory cytokines.

The inflammatory challenge is typically initiated using Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. LPS is a potent activator of Toll-like receptor 4 (TLR4), a critical pattern recognition receptor in the innate immune system. Activation of TLR4 triggers downstream signaling cascades, primarily through NF-κB and MAPK pathways, leading to the robust transcription and secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).

Selecting the Right Cytokine Panel

The choice of cytokines to measure should be guided by the expected mechanism of action of 7-MT. As a novel anti-inflammatory candidate, a broad-spectrum panel is recommended to capture its primary effects. A logical starting panel would include:

-

Pro-inflammatory Cytokines:

-

TNF-α: A master regulator of inflammation, often one of the first cytokines released during an inflammatory response.

-

IL-6: A pleiotropic cytokine involved in both acute and chronic inflammation.

-

IL-1β: A potent pro-inflammatory cytokine that mediates a wide range of immune responses.

-

-

Anti-inflammatory Cytokine:

-

IL-10: A key immunosuppressive cytokine that inhibits the production of pro-inflammatory cytokines. A successful anti-inflammatory compound may not only suppress pro-inflammatory markers but also enhance the production of anti-inflammatory ones.

-

This panel provides a balanced view of the inflammatory state, allowing for a nuanced assessment of 7-MT's immunomodulatory effects.

Workflow Diagram

The overall experimental workflow is depicted below. This process ensures that the effects of the compound are measured against appropriate positive and negative controls.

Caption: Experimental workflow for 7-MT anti-inflammatory testing using CBA.

Detailed Protocol: Cytometric Bead Array for Cytokine Quantification

This protocol is a generalized procedure. Always refer to the manufacturer's instructions for the specific CBA kit you are using.

Reagents and Materials

-

CBA Kit containing:

-

Cytokine Capture Beads (specific for TNF-α, IL-6, IL-1β, IL-10)

-

PE Detection Reagent

-

Cytokine Standards (lyophilized)

-

Wash Buffers

-

-

Cell culture supernatants (collected from the experiment in Section 2)

-

Flow Cytometer (equipped with a 488 nm blue laser)

-

Flow cytometry analysis software (e.g., FCAP Array™)

-

Microcentrifuge tubes

-

96-well filter plates

Step-by-Step Assay Procedure

Step 1: Preparation of Cytokine Standards

-

Rationale: A serial dilution of a known concentration of recombinant cytokines is required to generate a standard curve. This curve is essential for interpolating the unknown concentrations of cytokines in your samples.

-

Procedure:

-

Reconstitute the lyophilized cytokine standard cocktail as per the kit manufacturer's instructions to create the top standard (e.g., 5000 pg/mL).

-

Perform a 1:2 serial dilution to create a 7-point standard curve. Use the appropriate assay diluent provided in the kit.

-

Include a tube with only assay diluent as the 0 pg/mL blank.

-

Step 2: Mixing Capture Beads and Samples/Standards

-

Rationale: This is the capture step where the cytokines in the sample bind to their specific antibody-coated beads. It is crucial to mix the beads thoroughly to ensure a homogenous suspension.

-

Procedure:

-

Vortex the capture bead vials for 3-5 seconds to ensure they are fully suspended.

-

Add the required volume (e.g., 50 µL) of the mixed capture beads to each assay tube or well.

-

Add 50 µL of each cytokine standard dilution or your experimental sample (supernatant) to the corresponding tubes.

-

Incubate for 1-2 hours at room temperature, protected from light.

-

Step 3: Incubation with Detection Reagent

-

Rationale: The PE-conjugated detection antibody binds to a different epitope on the captured cytokine, completing the sandwich immunoassay. The amount of PE fluorescence will be directly proportional to the amount of captured cytokine.

-

Procedure:

-

Add 50 µL of the PE Detection Reagent to each tube.

-

Incubate for 1 hour at room temperature, protected from light.

-

Step 4: Washing

-

Rationale: Washing removes any unbound detection reagent, which is critical for reducing background noise and ensuring a high signal-to-noise ratio.

-

Procedure:

-

Add 1 mL of Wash Buffer to each tube.

-

Centrifuge at 200 x g for 5 minutes.

-

Carefully aspirate and discard the supernatant without disturbing the bead pellet.

-

Resuspend the bead pellet in 300 µL of Wash Buffer.

-

Step 5: Data Acquisition on a Flow Cytometer

-

Rationale: The flow cytometer will analyze each individual bead, identifying its spectral signature to determine which cytokine it captures, and quantifying the PE fluorescence intensity to measure the cytokine amount.

-

Procedure:

-

Set up the flow cytometer according to the CBA kit manufacturer's guidelines. This involves setting the appropriate voltages for FSC, SSC, and fluorescence channels.

-

Use the setup beads provided in the kit to calibrate the instrument settings.

-

Acquire data for all samples, ensuring a sufficient number of events (e.g., 300 events per bead population) are collected for statistical significance.

-

CBA Principle Visualization

Caption: Principle of the Cytometric Bead Array (CBA) assay.

Data Analysis and Interpretation

Generating the Standard Curve

Using your flow cytometry analysis software, plot the Median Fluorescence Intensity (MFI) of the PE reporter for each standard against its known concentration. A four-parameter logistic (4-PL) curve fit is typically used to generate the standard curve for each cytokine. The software will use this curve to automatically calculate the concentration of each cytokine in the unknown samples.

Interpreting the Results

The anti-inflammatory effect of 7-MT is determined by comparing the cytokine concentrations in the 7-MT treated, LPS-stimulated cells to the LPS-stimulated cells treated with vehicle control.

Table 1: Example Data Summary

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | IL-10 (pg/mL) |

| Untreated Control | <10 | <15 | <5 | <20 |

| Vehicle + LPS (1 µg/mL) | 2540 ± 150 | 3200 ± 210 | 850 ± 60 | 150 ± 25 |

| 7-MT (10 µM) + LPS | 1120 ± 90 | 1550 ± 130 | 340 ± 45 | 450 ± 50 |

| 7-MT (1 µM) + LPS | 1890 ± 120 | 2400 ± 180 | 610 ± 55 | 280 ± 30 |

Interpretation of Example Data:

-

Dose-Dependent Inhibition: The data shows that 7-MT inhibits the production of pro-inflammatory cytokines TNF-α, IL-6, and IL-1β in a dose-dependent manner. The 10 µM concentration shows a stronger inhibitory effect than the 1 µM concentration.

-

Immunomodulatory Effect: Interestingly, 7-MT also appears to enhance the production of the anti-inflammatory cytokine IL-10. This dual action—suppressing pro-inflammatory mediators while boosting anti-inflammatory ones—is the hallmark of a potent immunomodulatory agent.

Conclusion and Best Practices

The Cytometric Bead Array is an invaluable tool for characterizing the anti-inflammatory properties of novel compounds like 7-MT. It provides a detailed, quantitative profile of cytokine modulation, enabling researchers to make informed decisions in the drug development pipeline.

For Trustworthy and Reproducible Results:

-

Consistency is Key: Use the same cell passage number, reagent lots, and incubation times across experiments.

-

Proper Controls: Always include untreated, vehicle-only, and stimulation-only controls to ensure the observed effects are due to the test compound.

-

Validate Your Assay: Perform initial experiments to determine the optimal cell density, LPS concentration, and incubation time for your specific model.

-

Mind Your Pipetting: Accurate pipetting is crucial, especially when preparing the standard curve.

By following this detailed guide and adhering to best practices, researchers can confidently employ CBA technology to accelerate the discovery and development of next-generation anti-inflammatory therapeutics.

References

-

Akira, S., & Takeda, K. (2004). Toll-like receptor signalling. Nature Reviews Immunology. [Link]

-

Kawai, T., & Akira, S. (2010). The role of pattern-recognition receptors in innate immunity: update on Toll-like receptors. Nature Immunology. [Link]

-

Leng, S. X., et al. (2008). ELISA and multiplex technologies for cytokine measurement in inflammation and aging research. Journal of Gerontology: Biological Sciences. [Link]

Troubleshooting & Optimization

Improving solubility of 5,4'-dihydroxy-7,3',5'-trimethoxyflavone in DMSO

Welcome to the Technical Support Center. Below is the comprehensive troubleshooting guide for 5,4'-dihydroxy-7,3',5'-trimethoxyflavone (often referred to as 7-O-Methyltricin or related polymethoxyflavone derivatives).

This guide is structured to address the physicochemical challenges inherent to lipophilic flavonoids, specifically focusing on overcoming the thermodynamic and kinetic barriers to solubility in DMSO (Dimethyl Sulfoxide).

Module 1: Compound Profile & Solubility Baseline

Compound Identity

-

Systematic Name: 5,4'-dihydroxy-7,3',5'-trimethoxyflavone[1][2][3]

-

Molecular Formula:

[1][2][3][4] -

Key Characteristic: The presence of three methoxy groups (

) significantly reduces the hydrogen-bonding potential compared to polyhydroxylated flavonoids (like quercetin), making it less soluble in aqueous buffers but generally more soluble in aprotic solvents like DMSO.[1][3]

The "Golden Rule" of Flavonoid Dissolution

Critical Insight: The number one cause of solubility failure with methoxyflavones in DMSO is moisture contamination .[3] DMSO is highly hygroscopic.[3] Even 1-2% water content in "old" DMSO can reduce the solubility of this compound by orders of magnitude, triggering immediate precipitation or "crashing out" [1, 5].[1][3]

Module 2: Troubleshooting Workflow (Q&A)

Phase 1: Initial Dissolution (Making the Stock) [1][3]

Q1: I added the DMSO, but the powder is just floating on top or sticking to the walls. It won't wet.[3] Why? A: This is a surface tension issue known as the "wetting barrier."[3] The hydrophobic methoxy groups repel the solvent initially.[3]

-

The Fix: Do not add more solvent yet.[3]

Q2: The solution looks clear, but after sitting on the bench for 20 minutes, fine needles are appearing. What happened? A: You likely created a supersaturated solution that is now returning to equilibrium.[3] This often happens if the DMSO was cold or if the compound has a high crystal lattice energy.[3]

-

The Fix:

Q3: What is the maximum concentration I can expect? A: While specific experimental max values vary by batch, structurally similar polymethoxyflavones (e.g., 4',5,7-trimethoxyflavone) often achieve 10–50 mg/mL in pure, anhydrous DMSO [5, 6].[3]

-

Recommendation: Aim for a "Working Stock" of 10 mM (~3.44 mg/mL) or 20 mM .[3] Avoid pushing to 100 mM unless strictly necessary, as this increases the risk of precipitation upon freeze-thaw cycles.[1][3]

Phase 2: Biological Application (Dilution into Media) [1][3]

Q4: My stock is clear, but the moment I add it to cell culture media, it turns cloudy. How do I stop this?

A: This is "Dilution Shock" (solvent shifting).[3] You are moving the compound from a favorable solvent (DMSO, dielectric constant

-

The Fix: You must manage the mixing kinetics .

-

Never drip the stock slowly into static media.[3] This creates local areas of high concentration where nucleation occurs.[3]

-

Technique: Place the media on a vortex or magnetic stirrer. Inject the DMSO stock rapidly into the center of the vortex. This ensures immediate dispersion before crystal nuclei can form.[3]

-

Q5: Is there a better way to dilute than just dumping it into media? A: Yes.[3] Use the "Intermediate Step" Protocol (detailed below). This involves a pre-dilution step to coat the compound or lower the polarity gap gradually.[3]

Module 3: Advanced Protocols

Protocol A: The "Anhydrous" Stock Preparation

Use this for long-term storage.[1][3]

-

Weighing: Weigh the compound into a glass vial (avoid plastic if possible to prevent leaching, though polypropylene is acceptable).

-

Solvent: Use fresh, PCR-grade (anhydrous) DMSO .

-

Dissolution:

-

Add DMSO to reach 50% of final volume.

-

Vortex (30 sec).

-

Sonicate (40°C, 15 min).

-

Add remaining DMSO to volume.[3]

-

-

QC: Inspect under light. If clear, aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

-

Storage: Store at -20°C or -80°C. Protect from light (flavonoids can be photosensitive).[1][3]

Protocol B: The "Intermediate Step" Dilution (For Cell Culture)

Use this if direct addition causes precipitation.[1][3]

Concept: Instead of 100% DMSO

Step-by-Step:

-

Start: 10 mM Stock in DMSO.

-

Prepare Intermediate Buffer: PBS containing 5% Tween-80 OR 5% PEG-400 .

-

Intermediate Dilution (10x): Dilute the DMSO stock 1:10 into the Intermediate Buffer.

-

Result: 1 mM compound in 10% DMSO / 0.5% Tween-80 / PBS.

-

Why: The surfactant (Tween) stabilizes the hydrophobic molecules as they leave the DMSO environment [3, 6].[3]

-

-

Final Dilution: Dilute this Intermediate 1:100 into your Cell Media.

Module 4: Visual Troubleshooting Guides

Figure 1: Solubilization Decision Tree

Follow this logic flow to diagnose solubility failures.

Caption: Decision matrix for troubleshooting initial dissolution issues. Blue nodes indicate decision points; Green indicates success; Red indicates critical failure points requiring protocol adjustment.

Figure 2: The "Intermediate Step" Dilution Strategy

Visualizing the gradient reduction of solvent strength to prevent precipitation.

Caption: Step-wise dilution protocol. The intermediate step utilizes surfactants (Tween-80) to "chaperone" the lipophilic molecules into the aqueous phase, preventing the rapid nucleation seen in direct additions.[1][3]

References

-

Selleck Chemicals. (2024).[3] 4',5,7-Trimethoxyflavone Solubility Data & Handling. Retrieved from

-

PubChem. (2025).[3][4] 5,4'-Dihydroxy-7,3',5'-trimethoxyflavone Compound Summary. National Library of Medicine.[3] Retrieved from [1][3]

-

GreenSkyBio. (2024).[3] Navigating the Solubility Spectrum: Plant Extracts in DMSO. Retrieved from

-

RSC Publishing. (2019).[3] Hydrophobics of C n TAB in an aqueous DMSO–BSA nanoemulsion for the monodispersion of flavonoids. Royal Society of Chemistry.[3] Retrieved from [1][3]

-

MedChemExpress. (2024).[3] 3-Hydroxy-5,7,4′-trimethoxyflavone Handling Guide. Retrieved from

-

InvivoChem. (2025).[3] Solubility Data for Polymethoxyflavones. Retrieved from [1][3]

Sources

Technical Support Center: HPLC Separation of Tricin and 7-Methoxytricin

Status: Active Ticket Type: Method Development & Troubleshooting Subject: Resolution of Tricin vs. 7-Methoxytricin in Reverse-Phase HPLC Assigned Specialist: Senior Application Scientist[1]

Executive Summary

This guide addresses the chromatographic separation of Tricin (

The Core Challenge: Both analytes are highly similar lipophilic flavones. The primary difference is the methylation of the hydroxyl group at position C7. In Reverse-Phase Chromatography (RP-HPLC), the substitution of a polar hydroxyl group (-OH) with a non-polar methoxy group (-OCH

Part 1: Standard Operating Procedure (SOP)

Physicochemical Profile

Understanding the analytes is the first step to successful separation.

| Feature | Tricin | 7-Methoxytricin | Chromatographic Impact |

| Formula | C | C | 7-Methoxytricin is +14 Da (Methyl group).[1] |

| C7 Position | Free Hydroxyl (-OH) | Methoxy (-OCH | Tricin is more polar; elutes first . 7-Methoxytricin is less polar; elutes second . |

| pKa (approx) | ~6–7 (7-OH) | N/A (7-position blocked) | Tricin is sensitive to neutral pH (ionizes/tails).[1] 7-Methoxytricin is more pH stable at C7.[1] |

| UV Max | ~269, 350 nm | ~265, 345 nm | Spectra are very similar; retention time (RT) and MS are required for confirmation. |

Recommended Method (The "Gold Standard")

This protocol utilizes an acidified mobile phase to suppress the ionization of the remaining phenolic protons (at C5 and C4'), ensuring sharp peaks and consistent retention times.

-

Stationary Phase: C18 (Octadecyl) End-capped column.[1]

-

Specs: 4.6 x 150mm, 3.5µm or 5µm particle size.

-

Why: C18 provides the necessary hydrophobic selectivity. "End-capping" reduces silanol interactions that cause tailing in flavonoids [1].[1]

-

-

Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).[1]

-

Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[1]

-

Note: ACN is preferred over Methanol here because it generally provides sharper peaks for methoxylated flavones due to lower viscosity and distinct solvation properties [2].

-

-

Flow Rate: 1.0 mL/min.

-

Temperature: 30°C or 35°C (Control is critical; see Troubleshooting).

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 20% | Initial equilibration |

| 2.0 | 20% | Isocratic hold (focuses sample) |

| 20.0 | 50% | Linear gradient (separation zone) |

| 25.0 | 95% | Wash (elutes highly lipophilic impurities) |

| 28.0 | 95% | Wash hold |

| 28.1 | 20% | Re-equilibration (Crucial for next run) |[1]

Part 2: Troubleshooting Guide (Interactive Q&A)

Q1: My peaks are co-eluting or have poor resolution ( ). How do I fix this?

Diagnosis: The selectivity factor (

Corrective Actions:

-

Flatten the Gradient: Change the slope from 20-50% B to 25-40% B over the same time. This stretches the separation window specifically for these mid-polarity flavonoids.

-

Switch to Methanol: If ACN fails, swap Mobile Phase B to Methanol . Methanol can offer different "shape selectivity" for planar molecules like flavones due to hydrogen bonding capabilities that ACN lacks [3].

-

Check Temperature: Lower the column temperature to 25°C . Lower temperatures often increase retention and resolution for structurally similar isomers, though system pressure will rise.

Q2: Tricin is tailing significantly, but 7-methoxytricin looks fine. Why?

Diagnosis: Secondary silanol interactions. Mechanism: Tricin possesses a free 7-OH group.[1] If your column has residual silanols (Si-OH) and the mobile phase pH is not acidic enough, the 7-OH interacts with the silica surface, causing drag (tailing). 7-Methoxytricin has this position blocked by a methyl group, making it less susceptible to this specific interaction.[1]

Corrective Actions:

-

Verify Acid Content: Ensure your Mobile Phase A contains at least 0.1% Formic Acid or 0.1% Phosphoric Acid . The pH must be < 3.0 to keep the phenolic groups protonated (neutral state) [4].

-

Column Health: Your column's end-capping may be hydrolyzed.[1] Try a fresh "High Purity" C18 column.

Q3: The retention times are drifting between runs.

Diagnosis: Incomplete equilibration or temperature fluctuation.

Corrective Actions:

-

Equilibration Time: Flavonoids can adsorb strongly to C18. Ensure you are re-equilibrating for at least 5–10 column volumes (approx. 10–15 mins) at the starting conditions (20% B) between injections.

-

Thermostat: Ensure the column oven is active. Ambient temperature swings of ±2°C can shift retention times by 0.1–0.2 minutes, causing peak identification errors.

Part 3: Visualization & Logic Flows

Troubleshooting Logic Tree

Use this decision tree when you encounter poor separation.

Figure 1: Decision logic for optimizing flavonoid separation. Blue nodes indicate decision points; Yellow nodes indicate detected faults.

Elution Mechanism

Understanding why they separate helps you predict behavior.

Figure 2: Mechanistic view of elution. The methylation of the 7-OH group increases hydrophobic interaction with the C18 chain, delaying elution.

Part 4: Validation & Identification

Q: How do I confirm the peaks without a Mass Spectrometer? While MS is definitive, you can use UV-Vis Diode Array Detection (DAD) :

-

Spectrum Check: Both compounds are flavones. They will show two major absorption bands: Band II (~240–280 nm) and Band I (~300–380 nm).[1]

-

The Shift: In neutral methanol, Tricin (free 7-OH) and 7-Methoxytricin have similar spectra.[1] However, if you add a post-column shift reagent (like Sodium Acetate), Tricin will show a bathochromic shift (red shift) due to the ionization of the acidic 7-OH. 7-Methoxytricin will not shift because the 7-position is blocked [5].

-

Note: For standard HPLC-DAD (without reagents), rely on the elution order: Tricin First, 7-Methoxytricin Second. [1]

-

Q: What are the MS signatures? If using LC-MS (ESI-):

References

-

Obrnuta faza. (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Retrieved from [Link]

-

University of Valencia. (2013). Mechanisms of retention in HPLC. Retrieved from [Link]

-

Cui, B., Sun, J., Chang, S., Zhang, H., & Guo, Z. (2024). Preparation and Tumor Inhibitory Activity of Tricin from Carex Meyeriana Kunth. Molecules. Retrieved from [Link][1]

-

Jaiswal, Y. S., et al. (2026).[1][2] Process Development and Validation of Reverse-Phase High-Performance Liquid Chromatography Method for Simultaneous Quantification of Quercetin, Thymoquinone, and Pterostilbene. MDPI. Retrieved from [Link][1]

-

Royal Society of Chemistry. (2015).[1] The Occurrence of Tricin and Its Derivatives in Plants. Green Chemistry. Retrieved from [Link]

Sources

Resolving NMR signal overlap for methoxy groups in 7-methoxytricin

Technical Note: Spectral Resolution of Polymethoxylated Flavones Subject: Resolving Methoxy Signal Overlap in 7-Methoxytricin (5,4'-dihydroxy-3',5',7-trimethoxyflavone) Ticket ID: NMR-SUP-7MT-001

Introduction

In 7-methoxytricin, the presence of three methoxy groups—one at position 7 (A-ring) and two at positions 3' and 5' (B-ring)—frequently results in signal coalescence in the

This guide provides a tiered troubleshooting workflow to resolve these signals without requiring high-field instruments (>600 MHz).

Module 1: The Diagnostic Workflow

Do not immediately run long 2D experiments. Follow this decision matrix to minimize instrument time while maximizing resolution.

Figure 1: Decision matrix for resolving overlapping methoxy signals in flavones.

Module 2: Solvent Engineering (The "ASIS" Effect)

The most efficient method to resolve methoxy overlap is exploiting Aromatic Solvent-Induced Shifts (ASIS) . Unlike

Mechanism of Action

Benzene molecules align parallel to the electron-deficient regions of the flavone.

-

7-OMe (A-ring): Located in a sterically crowded region flanked by H-6 and H-8.

-

3',5'-OMe (B-ring): Located on the more freely rotating phenyl ring.

-

Result: The magnetic anisotropy of the benzene ring shields these protons to different degrees, often inducing a shift difference of

ppm compared to chloroform.

Experimental Protocol: Solvent Titration

If pure benzene-

-

Dissolve 5 mg sample in 500

L -

Acquire reference

spectrum. -

Add 50

L increments of -

Track the methoxy singlets. They will "walk" apart as the benzene concentration increases.

Data Comparison: Solvent Effects on Methoxy Shifts

| Solvent | 7-OMe Shift (

Module 3: Definitive Assignment via 2D NMR

If solvent shifts separate the peaks but you cannot identify which peak is which, you must use 2D NMR.

Technique 1: HMBC (Heteronuclear Multiple Bond Coherence)

This is the most robust method. You are looking for the

-

The Logic:

-

7-OMe couples to C-7 . In flavones, C-7 is highly deshielded (~164–166 ppm) due to the para-carbonyl effect and oxygenation.

-

3',5'-OMe couples to C-3'/C-5' . These carbons are typically at ~148–153 ppm.

-

-

Diagnosis: The methoxy proton showing a cross-peak to the carbon at >160 ppm is unequivocally the 7-OMe.

Technique 2: NOESY (Nuclear Overhauser Effect)

Use this to confirm spatial proximity.

Figure 2: NOESY correlation logic. 7-OMe shows spatial connectivity to A-ring protons, while 3'/5'-OMe connects to B-ring protons.

Module 4: Frequently Asked Questions (FAQ)

Q: My methoxy peaks are broad singlets. Is my sample impure? A: Not necessarily. Broadening in the 3'/5'-OMe signals often indicates restricted rotation of the B-ring.

-

Fix: Run the experiment at 320K or 330K (in DMSO-

). This increases the rotation rate, sharpening the signals into a defined singlet.

Q: Can I use Lanthanide Shift Reagents (LSR)?

A: Yes, typically

-

Caution: The 5-OH group in tricin derivatives is a strong chelation site. The reagent will bind near C-5, causing massive shifts for H-6 and potentially the 3'/5'-OMe groups (due to spatial proximity), while the 7-OMe (farther away) shifts less. This adds complexity; solvent engineering is usually cleaner.

Q: I see a small satellite peak near my methoxy signal. What is it?

A: Check for

References

- Markham, K. R., & Geiger, H. (1994). 1H Nuclear Magnetic Resonance Spectroscopy of Flavonoids. In The Flavonoids: Advances in Research Since 1986. CRC Press. (Standard text for flavonoid NMR shifts).

- Agrawal, P. K. (1989). Carbon-13 NMR of Flavonoids. Elsevier. (Authoritative source for C-7 vs C-3' chemical shift ranges).

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for NOESY/HMBC pulse sequence logic). Link

Sources

Technical Support Center: Troubleshooting Low Methoxyflavone Recovery

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low recovery rates of methoxyflavones. As compounds with significant therapeutic potential, ensuring their efficient isolation and quantification is paramount. This document provides in-depth, field-proven insights structured in a question-and-answer format to help you diagnose and resolve common issues in your workflow. We will explore the causality behind each experimental step, empowering you to build robust, self-validating protocols.

Troubleshooting Guide: From Extraction to Quantification

This section addresses specific, practical problems you might face during the experimental workflow.

Stage 1: Extraction

Question: My final yield of methoxyflavones from the initial plant extract is significantly lower than expected. What are the likely causes?

Answer: Low yield during the initial extraction is a frequent challenge, often stemming from one or more of the following factors: suboptimal solvent selection, inefficient extraction methodology, or compound degradation.

1. Suboptimal Solvent Selection: Methoxyflavones are characterized by their methoxy groups, which render them less polar than their hydroxylated flavonoid counterparts.[1] Their solubility is therefore highest in organic solvents of moderate to low polarity.

-

Causality: The principle of "like dissolves like" is critical. Using a highly polar solvent like water will result in extremely poor recovery.[2] Conversely, a completely non-polar solvent may fail to extract slightly more polar methoxyflavones.

-

Solution: Ethanol, particularly at high concentrations (75-95%), is an excellent starting point and has demonstrated high extraction efficiency for compounds like 5,7-dimethoxyflavone.[3][4] Studies have shown that increasing ethanol concentration from 25% to 95% can dramatically increase the yield of specific methoxyflavones.[4] For less polar methoxyflavones, solvents like ethyl acetate or even supercritical CO2 with an ethanol co-solvent can be effective.[5]

Table 1: Solvent Suitability for Methoxyflavone Extraction

| Solvent | Polarity Index | Suitability for Methoxyflavones | Key Considerations |

| Water | 10.2 | Very Low | Primarily extracts highly polar compounds and flavonoid glycosides, not methoxyflavone aglycones.[2] |

| Ethanol | 5.2 | High | Excellent general-purpose solvent. 70-95% concentrations are often optimal.[6] |

| Methanol | 6.6 | High | Slightly more polar than ethanol; may co-extract more impurities.[6][7] |

| Acetonitrile | 6.2 | High | Effective for extraction from biological matrices like plasma, with recovery rates up to 81%. |

| Ethyl Acetate | 4.4 | Moderate to High | Good for less polar methoxyflavones and for liquid-liquid partitioning to remove polar impurities. |

| Hexane | 0.1 | Low (for defatting) | Primarily used as a pre-extraction step to remove lipids and other non-polar interferences.[8] |

2. Inefficient Extraction Method: The physical method used to bring the solvent into contact with the plant matrix dramatically impacts efficiency.

-

Causality: The goal is to maximize the surface area contact and energy input to facilitate the mass transfer of the target compounds from the solid matrix into the solvent.[9]

-

Solution: While traditional methods like maceration and Soxhlet extraction can be effective, they are often time- and solvent-intensive and can risk thermal degradation.[6][8] Modern techniques are often superior:

-

Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration. It is rapid and efficient.[6] Optimal conditions, such as an ethanol concentration of 95% for 16 minutes, have been shown to maximize methoxyflavone content.[6]

-

Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and matrix, causing cell rupture. It is extremely fast but requires careful temperature control to prevent degradation.[10]

-

3. Compound Degradation: Methoxyflavones, while more stable than many hydroxylated flavonoids, can still degrade under harsh conditions.[10]

-

Causality: High temperatures, prolonged exposure to light, and extreme pH can lead to oxidation or structural rearrangement, reducing your final yield.

-

Solution:

-

Temperature Control: When using methods like Soxhlet or MAE, keep temperatures as low as feasible (e.g., below 50°C during solvent evaporation).[9]

-

Light Protection: Conduct extractions and store extracts in amber glassware or protect them from direct light.

-

pH Management: Maintain a neutral or slightly acidic pH during extraction, as alkaline conditions can promote flavonoid degradation.

-

Stage 2: Purification

Question: My crude extract is complex, and I'm struggling to isolate the methoxyflavones with good purity using column chromatography. What should I do?

Answer: Achieving high purity requires a systematic approach to chromatography, often involving a sample cleanup step followed by optimized column separation.

1. Pre-Purification with Solid-Phase Extraction (SPE): A crude plant extract contains numerous interfering compounds (chlorophylls, lipids, sugars) that can overload your chromatography column and co-elute with your target analytes.

-

Causality: SPE is a rapid sample preparation technique that separates compounds based on their physical and chemical properties.[7] Using a C18 (reversed-phase) SPE cartridge allows you to retain the moderately non-polar methoxyflavones while washing away highly polar impurities like sugars and salts.[7][11]

-

Protocol: SPE Cleanup of Methoxyflavones

-

Conditioning: Pass methanol through the C18 cartridge to activate the stationary phase.[12]

-

Equilibration: Flush the cartridge with water or a weak aqueous-organic solution.[12]

-

Loading: Dissolve your crude extract in a weak solvent (e.g., 10% methanol in water) and load it onto the cartridge at a slow, controlled flow rate.

-

Washing: Wash the cartridge with a weak solvent (e.g., 40-45% methanol) to elute polar impurities.[12]

-

Elution: Elute your target methoxyflavones with a stronger solvent, such as 70-100% methanol or acetonitrile.[11][12]

-

2. Optimizing Column Chromatography: Whether using flash chromatography or preparative HPLC, the choice of stationary and mobile phases is crucial.

-

Causality: Separation is achieved by differential partitioning of compounds between the stationary phase and the mobile phase. For methoxyflavones, reversed-phase chromatography is the standard.

-

Solution:

-

Stationary Phase: A C18 column is the most common and effective choice.[13][14]

-

Mobile Phase: A gradient elution using a mixture of a weak solvent (e.g., water, often with a small amount of acid like 0.1% acetic or formic acid to improve peak shape) and a strong organic solvent (e.g., methanol or acetonitrile) is typically required.[6][13] Start with a higher proportion of the weak solvent and gradually increase the strong solvent concentration to elute compounds in order of increasing hydrophobicity.

-

Stage 3: Quantification

Question: My HPLC-UV analysis shows inconsistent results, and the peak areas for my standards are not reproducible. What's causing this?

Answer: Inaccurate quantification is often traced back to issues with the analytical method itself, including the standard curve, mobile phase, or undetected matrix effects.

1. Poor Standard Curve Linearity: The foundation of accurate quantification is a reliable calibration curve.

-